13,29-Dihydroxymilbemycin A4
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134053-89-7 |
|---|---|
Molecular Formula |
C32H46O9 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(4S,5'S,6R,6'R,8R,10E,13S,14E,16E,20R,21R,24S)-6'-ethyl-12,21,24-trihydroxy-11-(hydroxymethyl)-5',13,22-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O9/c1-5-26-18(2)11-12-31(41-26)15-24-14-23(40-31)10-9-21(16-33)27(34)19(3)7-6-8-22-17-38-29-28(35)20(4)13-25(30(36)39-24)32(22,29)37/h6-9,13,18-19,23-29,33-35,37H,5,10-12,14-17H2,1-4H3/b7-6+,21-9+,22-8+/t18-,19-,23+,24-,25?,26+,27?,28+,29+,31+,32+/m0/s1 |
InChI Key |
QNRGVUGZBUINDR-VYHDBUIVSA-N |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)O)\CO)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
Synonyms |
13,29-dihydroxymilbemycin A4 |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Milbemycin A4 and Its Hydroxylated Derivatives
Genomic and Genetic Foundations of Milbemycin Production in Streptomyces Species
The production of milbemycins is rooted in the genetic blueprint of the producing organisms, primarily species of Streptomyces. The discovery and characterization of the milbemycin biosynthesis gene cluster have been pivotal in unraveling the molecular logic behind the assembly of these complex macrolides.
Elucidation and Characterization of the Milbemycin Biosynthesis Gene Cluster (mil)
The milbemycin biosynthesis gene cluster, designated as mil, is a substantial genomic region responsible for encoding the enzymatic machinery required for milbemycin production. smolecule.com In Streptomyces bingchenggensis, this cluster spans approximately 80 kilobases and contains a suite of genes essential for the synthesis of the milbemycin backbone and its subsequent modifications. smolecule.com The organization of the mil cluster is notably similar to the avermectin (B7782182) (ave) biosynthetic gene cluster found in Streptomyces avermitilis. cdnsciencepub.com
A key feature of the mil cluster is the presence of four large open reading frames (ORFs) that encode the giant multifunctional polyketide synthase (PKS) enzymes: MILA1, MILA2, MILA3, and MILA4. cdnsciencepub.com These PKS genes are responsible for the assembly of the polyketide chain, which forms the core structure of the milbemycin molecule. cdnsciencepub.com Interestingly, the mil cluster in S. bingchenggensis displays a fragmented organization, where the milA1 gene is separated from the other PKS genes by a significant distance of 62 kilobases. smolecule.comnih.gov This is a notable difference from the contiguous arrangement of the PKS genes in the avermectin cluster. smolecule.com
The mil gene cluster is organized into several transcriptional units, including four operons (milA2-C, milA4-E, milR-A3, milA1-D) and two monocistronic genes (milF, orf1). smolecule.comresearchgate.net In addition to the PKS genes, the cluster also houses genes encoding for tailoring enzymes such as milC, milD, milE, and milF, which are involved in post-PKS modifications of the milbemycin molecule. smolecule.comd-nb.info A pathway-specific regulatory gene, milR, is also located within the cluster and plays a crucial role in controlling the expression of the biosynthetic genes. smolecule.com
| Gene/Operon | Function |
| milA1, milA2, milA3, milA4 | Encode for the four multifunctional polyketide synthase (PKS) enzymes responsible for the assembly of the milbemycin backbone. cdnsciencepub.com |
| milC, milD, milE, milF | Encode for tailoring enzymes that carry out post-PKS modifications of the milbemycin molecule. smolecule.comd-nb.info |
| milR | A pathway-specific regulatory gene that controls the expression of the other genes in the mil cluster. smolecule.com |
| milA2-C, milA4-E, milR-A3, milA1-D | The four operons that make up the mil gene cluster. smolecule.comresearchgate.net |
| milF, orf1 | Two monocistronic genes also found within the mil cluster. smolecule.comresearchgate.net |
Functional Genomics and Proteomics of Polyketide Synthases (PKSs) and Ancillary Enzymes in Macrolactone Assembly
The assembly of the milbemycin macrolactone ring is a remarkable feat of enzymatic precision, orchestrated by a suite of polyketide synthases (PKSs) and ancillary enzymes. The milbemycin PKS system is comprised of four large, multifunctional polypeptides, MilA1-A4, which contain a total of 14 extension modules. smolecule.com These modules work in a sequential, assembly-line fashion to catalyze the condensation of seven malonyl-CoA and five methylmalonyl-CoA units, ultimately forming the complex polyketide chain that serves as the backbone of the milbemycin molecule. smolecule.com
The domain organization of the milbemycin PKS is highly homologous to that of the avermectin PKS. d-nb.info Each module within the PKS contains a set of domains that are responsible for specific catalytic functions, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains. The AT domain selects the appropriate extender unit (either malonyl-CoA or methylmalonyl-CoA), the KS domain catalyzes the condensation reaction, and the ACP domain tethers the growing polyketide chain. pnas.org
In addition to the core PKS enzymes, a number of ancillary enzymes are also crucial for the proper assembly and modification of the macrolactone ring. These include ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), which are responsible for modifying the beta-keto group of the growing polyketide chain. d-nb.info The presence or absence of these domains in a particular module determines the final structure of the corresponding portion of the milbemycin molecule. For example, the substitution of the aveDH2-KR2 domains in the avermectin PKS with the milDH2-ER2-KR2 domains from the milbemycin PKS has been shown to result in the production of ivermectin B1a, a derivative of avermectin. d-nb.info
Following the assembly of the polyketide chain, a series of post-PKS modifications are carried out by tailoring enzymes to yield the final milbemycin products. These enzymes include hydroxylases, methyltransferases, and oxidoreductases, which are encoded by genes located within the mil gene cluster. smolecule.comnih.gov For instance, the cytochrome P450 enzyme MilE is responsible for the formation of the furan (B31954) ring between C6 and C8a of the milbemycin molecule, while the C5-O-methyltransferase MilD is involved in the methylation of the hydroxyl group at the C-5 position. nih.govwiley.com
| Enzyme | Function |
| MilA1-A4 | Four large, multifunctional polyketide synthases (PKSs) that assemble the milbemycin backbone from malonyl-CoA and methylmalonyl-CoA units. smolecule.com |
| Acyltransferase (AT) | Selects the appropriate extender unit for each condensation reaction. pnas.org |
| Ketosynthase (KS) | Catalyzes the condensation reaction between the growing polyketide chain and the extender unit. pnas.org |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain to the PKS enzyme. pnas.org |
| Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) | Modify the beta-keto group of the growing polyketide chain. d-nb.info |
| MilE | A cytochrome P450 enzyme that forms the furan ring between C6 and C8a of the milbemycin molecule. nih.gov |
| MilD | A C5-O-methyltransferase that methylates the hydroxyl group at the C-5 position. wiley.com |
Transcriptional and Post-Transcriptional Regulation of Milbemycin Biosynthesis (e.g., SbbR/SbbA, AtcR/AtcK Systems)
The production of milbemycin is a tightly regulated process, controlled by a complex network of transcriptional and post-transcriptional regulatory elements. One of the key players in this network is the milR gene, a pathway-specific activator located within the mil gene cluster. nih.gov MilR, a member of the LAL family of regulators, directly activates the transcription of the milA4-E operon and the milF gene, thereby controlling the termination of the polyketide chain and the C-5 modification step. smolecule.comnih.gov Overexpression of milR has been shown to significantly increase the production of milbemycin A3/A4. nih.gov
In addition to pathway-specific regulators, global regulatory systems also play a crucial role in controlling milbemycin biosynthesis. The SbbR/SbbA system, an ArpA/AfsA-type quorum-sensing system, acts as an upper-layer regulator of milbemycin production. researchgate.netresearchgate.net SbbR positively regulates milbemycin biosynthesis by directly activating the transcription of milR, while SbbA acts as a repressor. researchgate.netresearchgate.net
Another important regulatory system is the atypical two-component system AtcR/AtcK. cdnsciencepub.comresearchgate.net This system modulates the expression of the mil gene cluster, as well as other secondary metabolite biosynthetic gene clusters, through the direct activation of another regulator, KelR. researchgate.net The AtcK/R-KelR cascade serves as a major regulatory hub for the expression of the milbemycin biosynthetic genes. researchgate.net
Furthermore, the global response regulator MtrAsbh has been identified as a key activator of milbemycin biosynthesis. zgswfz.com.cn Deletion of the mtrAsbh gene results in a complete loss of milbemycin production, while its overexpression significantly enhances production. zgswfz.com.cn MtrAsbh influences milbemycin production by affecting the expression of the mil gene cluster and genes related to the supply of precursor molecules. zgswfz.com.cn
| Regulator | Function |
| MilR | A pathway-specific activator that directly activates the transcription of the milA4-E operon and the milF gene. smolecule.comnih.gov |
| SbbR/SbbA | A quorum-sensing system that acts as an upper-layer regulator of milbemycin production. SbbR is an activator, while SbbA is a repressor. researchgate.netresearchgate.net |
| AtcR/AtcK | An atypical two-component system that modulates the expression of the mil gene cluster through the activation of KelR. cdnsciencepub.comresearchgate.net |
| MtrAsbh | A global response regulator that acts as a key activator of milbemycin biosynthesis by affecting the expression of the mil gene cluster and precursor supply genes. zgswfz.com.cn |
Metabolic Engineering Approaches for Tailoring Milbemycin A4 Biosynthesis
Metabolic engineering has emerged as a powerful tool for enhancing the production of milbemycin A4 and for tailoring the ratio of different milbemycin analogs. These approaches focus on optimizing the supply of precursor molecules and on genetically manipulating the biosynthetic pathway to favor the production of desired compounds.
Strategies for Precursor Supply Optimization and Metabolic Flux Redirection
The biosynthesis of milbemycin A4 is highly dependent on the availability of precursor molecules, particularly acetyl-CoA, propionyl-CoA, and their carboxylated derivatives, malonyl-CoA and methylmalonyl-CoA. mdpi.comnih.gov Therefore, strategies aimed at optimizing the supply of these precursors can significantly enhance milbemycin production.
One approach is to overexpress genes involved in the synthesis of these precursors. For example, overexpression of acetyl-CoA carboxylase (ACC) can increase the supply of malonyl-CoA, a key extender unit in milbemycin biosynthesis. mdpi.com Similarly, the supply of propionyl-CoA can be fine-tuned using temporal promoters to control the expression of genes in its biosynthetic pathway. mdpi.com
Another strategy is to redirect metabolic flux towards milbemycin biosynthesis by disrupting competing pathways. For instance, the fatty acid biosynthesis pathway competes with milbemycin biosynthesis for the same precursors. nih.gov By downregulating genes in this pathway, it is possible to channel more precursors towards milbemycin production. Similarly, inactivating the loading module of the PKS for nanchangmycin (B609417), another polyketide co-produced by S. bingchenggensis, has been shown to increase milbemycin A3/A4 titers. nih.gov
Furthermore, transcriptome analysis has revealed several new targets for metabolic engineering, including pathways involved in the degradation of branched-chain amino acids and phenylalanine, which can be engineered to enhance the supply of precursors for milbemycin biosynthesis. nih.gov The engineering of these precursor supply pathways has been shown to improve milbemycin A3/A4 production by up to 26%. nih.gov
| Strategy | Target | Outcome |
| Overexpression of acetyl-CoA carboxylase (ACC) | Malonyl-CoA supply | Increased milbemycin production. mdpi.com |
| Fine-tuning of propionyl-CoA supply | Propionyl-CoA levels | Optimized milbemycin A3/A4 ratio. mdpi.com |
| Disruption of competing pathways (e.g., fatty acid biosynthesis, nanchangmycin biosynthesis) | Precursor availability | Increased milbemycin production. nih.govnih.gov |
| Engineering of amino acid degradation pathways | Precursor supply | Enhanced milbemycin production. nih.gov |
Genetic Manipulation for Altering Milbemycin A3/A4 Ratios
The ratio of milbemycin A3 to A4 is a critical parameter for the commercial application of milbemycin products, with a desired A4:A3 ratio of 2.3-4.0. mdpi.com Genetic manipulation of the milbemycin biosynthetic pathway offers a powerful means of altering this ratio to meet industrial requirements.
One of the key determinants of the A3/A4 ratio is the substrate preference of the acyltransferase (AT) domain in the milbemycin loading module. nih.gov The AT domain can be engineered to alter its preference for acetyl-CoA (leading to milbemycin A3) or propionyl-CoA (leading to milbemycin A4). nih.gov This can be achieved through various techniques, including site-directed mutagenesis, domain swapping, and directed evolution. nih.gov
Another approach is to manipulate the supply of the starter units, acetyl-CoA and propionyl-CoA. By coordinating the supply of these precursors using temporal promoters, it is possible to fine-tune the A3/A4 ratio. mdpi.com For example, by overexpressing acetyl-CoA carboxylase (ACC) to increase the supply of malonyl-CoA and then carefully controlling the supply of propionyl-CoA, researchers have been able to achieve an A4:A3 ratio of 3.3, which falls within the desired range for industrial production. mdpi.com
| Strategy | Target | Outcome |
| Engineering of the acyltransferase (AT) domain in the milbemycin loading module | Substrate preference for acetyl-CoA vs. propionyl-CoA | Altered milbemycin A3/A4 ratio. nih.gov |
| Coordinating the supply of starter units (acetyl-CoA and propionyl-CoA) | Precursor availability | Optimized milbemycin A3/A4 ratio. mdpi.com |
| Inactivation of post-modification enzymes (e.g., MilD, Cyp41) | Product profile | Increased production of milbemycin A3/A4 and reduced by-product formation. wiley.com |
Engineering Host Strains for Enhanced Production and Analogue Diversification
The industrial production of milbemycins, a group of macrolide pesticides, relies heavily on fermentation by Streptomyces species. researchgate.net A significant focus of research has been the metabolic engineering of these host strains to improve the titer and yield of desired milbemycin analogues, such as milbemycin A4, and to generate novel derivatives. researchgate.netnih.gov
One key strategy involves the manipulation of precursor supply pathways. The biosynthesis of milbemycin A3 and A4 requires specific starter and extender units derived from central carbon metabolism. mdpi.com By overexpressing genes like acetyl-CoA carboxylase (ACC) to increase the supply of malonyl-CoA and fine-tuning the availability of propionyl-CoA, researchers have successfully increased the total milbemycin titer and optimized the ratio of milbemycin A4 to A3. mdpi.com For instance, in Streptomyces bingchenggensis, engineering these precursor pathways led to a 39.5% increase in the final milbemycin titer, reaching 3417.88 mg/L. mdpi.com
Combinatorial biosynthesis, which involves the targeted modification of polyketide synthase (PKS) genes, has also proven effective for analogue diversification. researchgate.netnih.gov The PKS gene clusters responsible for milbemycin and the structurally similar avermectin are modular, allowing for the swapping of domains to create hybrid PKSs. nih.govd-nb.info For example, replacing specific modules of the avermectin PKS in Streptomyces avermitilis with corresponding modules from the milbemycin PKS of S. bingchenggensis resulted in the production of milbemycin A3, A4, and D. nih.gov Subsequent inactivation of a C5-O-methyltransferase gene (AveD) in the engineered S. avermitilis strain successfully yielded milbemycins A3/A4 as the primary products. researchgate.netnih.gov
Furthermore, enhancing the expression of regulatory genes and sugar uptake systems has shown promise in boosting milbemycin production. nih.govscispace.com Overexpression of pathway-specific activators or global regulators can significantly increase the transcription of the milbemycin biosynthetic gene cluster. wiley.com Similarly, optimizing sugar transport systems can lead to improved nutrient utilization and subsequently higher product yields. nih.gov Fine-tuning the expression of identified sugar uptake systems in S. bingchenggensis resulted in a 36.9% increase in the milbemycin A3/A4 titer. nih.gov Ribosomal engineering, which involves inducing mutations in ribosomal proteins to alter cellular physiology, has also been employed to enhance milbemycin production in Streptomyces milbemycinicus. scispace.com
Manipulation of the seed stage fermentation has also been identified as a critical factor for improving final product yield. oup.comdeepdyve.com By optimizing the age of the seed culture and the composition of the seed medium, particularly by reducing carbohydrate levels, a significant increase in milbemycin production by Streptomyces hygroscopicus was achieved. oup.comdeepdyve.com
Table 1: Engineered Strains for Enhanced Milbemycin Production
Engineered Strain Genetic Modification Key Finding Reference Streptomyces bingchenggensis Overexpression of acetyl-CoA carboxylase (ACC) and fine-tuning of propionyl-CoA supply Increased milbemycin titer by 39.5% to 3417.88 mg/L and optimized A4:A3 ratio. nih.gov Streptomyces avermitilis Replacement of avermectin PKS modules with milbemycin PKS modules and inactivation of AveD Produced milbemycins A3/A4 at approximately 225 mg/L in flask culture. [15, 26] Streptomyces bingchenggensis Fine-tuning expression of sugar uptake systems Increased milbemycin A3/A4 titer by 36.9%. jst.go.jp Streptomyces milbemycinicus Ribosomal engineering combined with heterologous expression of a regulatory gene Resulted in an 11.7-fold increase in milbemycin A4 production compared to the original strain. nih.gov Streptomyces hygroscopicus Manipulation of seed stage fermentation conditions Significant increase in milbemycin production. [9, 10]
Generated code Novel Bioprocessing Strategies for Secondary Metabolite Induction and Biotransformation
Bioreactor Design and Process Optimization for Enhanced Bioconversion Yields
Bioreactor Design and Configuration
The bioconversion of milbemycins is typically carried out in stirred-tank bioreactors (STRs), which allow for effective mixing and mass transfer (oxygen, nutrients) within the culture medium. frontiersin.orgnih.gov A study investigating the biotransformation of milbemycins utilized 5.5-liter BIOSTAT® B stirred-tank bioreactors, highlighting a common scale for process development. frontiersin.orgnih.gov
Key design features of these bioreactors are crucial for process success:
Agitation System: An impeller system provides mechanical agitation to ensure the homogeneity of the fermentation broth, preventing cell sedimentation and improving the dispersion of gas and nutrients. researchgate.net However, the agitation speed must be carefully optimized, as excessive shear forces can cause damage to the mycelia of filamentous microorganisms like Streptomyces, negatively impacting their metabolic activity and productivity. researchgate.net
Aeration System: A sparger introduces sterile air or oxygen into the reactor. The efficiency of oxygen transfer from the gas bubbles to the microbial cells is a critical factor, as hydroxylation reactions are typically aerobic processes. researchgate.net
Control and Monitoring Probes: Modern bioreactors are equipped with probes to monitor and control critical physicochemical parameters in real-time. These include sensors for pH, temperature, and, most importantly, dissolved oxygen (DO), which is often a limiting factor in high-density cell cultures. nih.govresearchgate.net
Process Optimization Strategies
To enhance bioconversion yields, a multi-faceted approach to process optimization is employed, focusing on both the culture environment and the fermentation strategy.
Control of Physicochemical Parameters: The precise control of environmental parameters within the bioreactor is fundamental for maximizing enzymatic activity and cell viability.
Dissolved Oxygen (DO): Maintaining an adequate supply of dissolved oxygen is paramount for hydroxylation. In many fermentation processes, DO levels are controlled at a specific setpoint, for example, 20% saturation, by automatically adjusting the agitation speed and airflow rate. nih.gov Studies have shown that a minimum DO concentration of approximately 20% is required for high growth rates and production of bioactive compounds. researchgate.net
pH: The pH of the culture medium significantly influences enzyme activity and nutrient uptake. The optimal pH can be strain-specific; for instance, while a pH of 6.5 was found to be optimal for the production of some antifungal substances by Streptomyces, other bioconversion processes may require different conditions, such as a pH of 7.8. researchgate.netresearchgate.net The pH is typically controlled by the automated addition of an acid or base.
Temperature: Microbial growth and enzymatic reactions are highly sensitive to temperature. The optimal temperature must be determined for the specific bioconverting strain, such as Lentzea sp., which showed optimal bioconversion at 25°C. researchgate.net
Table 1: Key Bioreactor Operating Parameters for Microbial Bioconversion This table summarizes typical parameters and their optimized values as reported in various bioprocess studies.
| Parameter | Microorganism Example | Typical Range / Setpoint | Control Strategy & Rationale | Source(s) |
| Bioreactor Type | Aspergillus terreus, Streptomyces rimosus | Stirred-Tank Bioreactor (STR) | Provides excellent mixing and mass transfer for submerged fermentation. | frontiersin.orgnih.gov |
| Dissolved Oxygen (DO) | Streptomyces sp. | Control at ≥20% saturation | Maintained via a cascade of agitation speed and airflow rate adjustment. Crucial for aerobic hydroxylation reactions. | nih.govresearchgate.net |
| pH | Streptomyces yanglinensis, Lentzea sp. | 6.5 - 7.8 | Controlled by automated addition of acid/base. Optimizes enzymatic activity and cell stability. | researchgate.netresearchgate.net |
| Agitation Speed | Aspergillus terreus, Streptomyces rimosus | 220 - 300 min⁻¹ | Balances the need for oxygen transfer with the risk of mycelial shear damage in filamentous strains. | nih.govresearchgate.net |
| Temperature | Lentzea sp. | 25°C - 30°C | Maintained via a heating/cooling jacket. Essential for optimal microbial growth and enzyme kinetics. | researchgate.netnih.gov |
Nutrient Feeding Strategies: The composition of the fermentation medium and the method of substrate delivery are powerful tools for process optimization.
Medium Optimization: The types and concentrations of carbon and nitrogen sources (e.g., starch, peptone, yeast extract) can dramatically influence the yield of secondary metabolites. nih.gov Using a chemically defined medium can offer benefits such as reduced foaming and viscosity, which simplifies downstream processing and product recovery. core.ac.uk
Fed-Batch Fermentation: Instead of adding all nutrients at the beginning (batch process), a fed-batch strategy involves the controlled addition of the substrate (Milbemycin A4) and other key nutrients throughout the fermentation. frontiersin.orggoogle.com This approach is highly effective for bioconversion processes as it prevents potential substrate inhibition at high concentrations and maintains the cells in a prolonged productive state, leading to significantly higher final product titers. nih.gov
Table 2: Comparison of Process Optimization Strategies for Bioconversion This table outlines different strategic approaches to enhance bioconversion yields in a bioreactor setting.
| Strategy | Principle | Impact on Bioconversion Yield | Source(s) |
| Batch Fermentation | All nutrients are provided at the start of the process. | Limited yield, often constrained by initial substrate concentration, potential for substrate/product inhibition, and nutrient depletion. | google.com |
| Fed-Batch Fermentation | Substrates and nutrients are added incrementally or continuously during the process. | Significantly increased yield by avoiding high substrate toxicity, extending the productive phase of the culture, and achieving higher cell densities. | nih.govfrontiersin.orggoogle.com |
| In-Situ Product Recovery (ISPR) | The product is continuously removed from the fermentation broth using methods like solvent extraction or adsorption. | Maximizes yield by overcoming product inhibition and toxicity. Allows for higher substrate loading and can lead to a more efficient and continuous process. | openbiotechnologyjournal.commdpi.com |
| Medium Optimization | Systematically improving medium components (e.g., carbon/nitrogen sources) using statistical methods. | Enhanced yield by providing an optimal nutritional environment for growth and secondary metabolite production. | nih.govresearchgate.net |
Chemical Synthesis and Structure Activity Relationship Sar Studies of 13,29 Dihydroxymilbemycin A4 and Its Analogues
Development of Total and Semi-Synthetic Strategies for Milbemycin A4 Scaffolds
The complex architecture of the milbemycin A4 scaffold has presented a formidable challenge to synthetic chemists, leading to the development of both total and semi-synthetic strategies.
Semi-synthesis from readily available fermentation products, primarily a mixture of milbemycin A3 and A4, is the most common approach for generating novel analogues. acs.orgnih.gov These natural products serve as advanced starting materials for targeted chemical modifications. A prominent example is the synthesis of milbemycin oxime, a commercial antiparasitic agent, which is prepared through the oxidation of the C-5 allyl hydroxyl group of milbemycins A3 and A4, followed by an oximation reaction. acs.orgscience.govresearchgate.net Other semi-synthetic modifications include chemical derivations to prepare related natural products like milbemycins b9 and b10 from their A3 and A4 precursors. nih.gov
Total synthesis of the milbemycin core is a more arduous but flexible approach, allowing for the creation of analogues not accessible through semi-synthesis. While the total synthesis of 13,29-Dihydroxymilbemycin A4 itself is not extensively detailed, strategies developed for related milbemycins are highly relevant. For instance, the total synthesis of a milbemycin E analogue employed key reactions such as a stereoselective Robinson annulation to construct the cyclohexanone (B45756) core and a Wittig reaction to install a portion of the macrocycle. nih.gov Such synthetic routes provide access to the fundamental milbemycin scaffold, which can then be elaborated to introduce desired functionalities. google.com
Chemoenzymatic Synthesis of Complex Hydroxylated Milbemycin A4 Derivatives
Chemoenzymatic methods, which combine chemical synthesis with biological transformations, offer a powerful and highly selective means of producing complex hydroxylated milbemycin derivatives. Microbial biotransformation is particularly effective for introducing hydroxyl groups at specific positions on the milbemycin A4 core, often with high regio- and stereoselectivity that is difficult to achieve through purely chemical methods.
The target compound, This compound , has been successfully produced through this approach. Fermentation of milbemycin A4 with the soil isolate Streptomyces cavourensis was found to yield the 13β,29-dihydroxylated product.
Other microorganisms have been identified that can hydroxylate the milbemycin A4 scaffold at various positions. Noteworthy examples include:
Cunninghamella echinulata , which demonstrates efficient 13β-hydroxylation and can also produce 13β,24- and 13β,30-dihydroxy derivatives.
Syncephalastrum sp. , known to produce 29-hydroxymilbemycin A4.
Circinella umbellata and Absidia cylindrospora , which can oxidize the C-25 ethyl group, leading to 31- and 32-hydroxy derivatives.
Amycolata autotrophica , which can introduce a hydroxyl group at the C-30 position.
This enzymatic hydroxylation is a critical step, as the resulting hydroxylated compounds can serve as key intermediates for the synthesis of further analogues.
Rational Design and Synthesis of this compound Analogues through Targeted Chemical Modification
The rational design of novel milbemycin analogues aims to enhance potency, broaden the spectrum of activity, and overcome resistance. While specific synthetic campaigns starting from this compound are not widely reported, the principles are well-established from extensive work on the parent milbemycin A4 molecule. Targeted chemical modifications at key positions are guided by structure-activity relationship (SAR) data.
The hydroxyl groups at C-13 and C-29 in this compound present valuable handles for further chemical manipulation. These positions could be targeted for:
Esterification or Etherification: To modify lipophilicity and interaction with target receptors.
Oxidation: To introduce ketone functionalities, which could alter the conformation and electronic properties of the molecule.
Replacement: Substitution with other functional groups, such as halogens or alkyl groups, to probe steric and electronic requirements at these sites.
The synthesis of such analogues would likely follow a semi-synthetic route, starting with the chemoenzymatically produced this compound, followed by standard chemical protection and modification steps. Knowledge gained from synthesizing analogues of milbemycin A4 by modifying positions like C-4', C-24, and C-26 provides a clear roadmap for the rational design and synthesis of analogues based on the dihydroxylated scaffold.
Structure-Activity Relationship (SAR) Investigations on Milbemycin Analogues
Understanding the relationship between the structure of milbemycin derivatives and their biological activity is crucial for designing more effective compounds. SAR studies have focused on various parts of the molecule.
Influence of Substitutions and Modifications at Key Positions (e.g., C-4', C-13, C-26, C-8,9) on Biological Activity
Modifications across the milbemycin skeleton have profound and varied effects on biological activity.
C-13: This position is a key differentiator between milbemycins (unsubstituted) and avermectins (glycosylated). jst.go.jpacs.org The absence of the bulky disaccharide group generally increases fat solubility. acs.org Introducing substituents at this position, such as alkyl or aryl groups, has been explored, leading to compounds with good insecticidal activity against certain pests like the oriental armyworm and black bean aphid, but low acaricidal activity. The stereochemistry at C-13 is also known to be important for activity.
C-4': The introduction of various alkyl and aryl ester groups at the C-4' position (on the spiroketal moiety) has been shown to influence insecticidal potency. For example, derivatives with 2,2-dimethylbutanoyl or phenylacetyl groups at this position exhibited high larvicidal activity.
C-26: Synthesis of novel 26-substituted milbemycin A4 derivatives has been accomplished, demonstrating that this position is amenable to modification to alter acaricidal properties.
Other Positions:
C-5: The hydroxyl group at C-5 is considered a structural requirement for retaining significant anthelmintic activity. Its modification into an oxime, as in milbemycin oxime, yields potent antiparasitic agents. acs.orgscience.gov
C-24a and C-25: Modifications at these positions on the spiroketal have been shown to significantly impact acaricidal activity. For instance, 24a-methylmilbemycin A4 was found to be more active than the parent compound, while various 25-substituted derivatives also showed enhanced activity against Tetranychus urticae.
The following table summarizes the impact of modifications at various positions on the biological activity of milbemycin analogues.
| Position | Modification | Observed Biological Activity Effect | Reference(s) |
| C-4' | Esterification (e.g., phenylacetyl) | High larvicidal activity against oriental armyworm and black bean aphid. | , |
| C-5 | Protection of -OH | Loss of anthelmintic activity. | , |
| C-5 | Conversion to oxime | Potent antiparasitic activity. | acs.org, science.gov |
| C-13 | Introduction of alkyl/aryl groups | Good insecticidal activity against some pests, but low acaricidal activity. | , |
| C-24a | Methylation | Higher acaricidal activity than parent milbemycin A4. | , |
| C-25 | Substitution (e.g., methyl) | Higher acaricidal activity than parent milbemycin A4. | |
| C-26 | Various substitutions | Acaricidal activity is modulated. |
Stereochemical Contributions to Pharmacological Profiles of Milbemycin Derivatives
The complex, three-dimensional structure of milbemycins means that stereochemistry plays a vital role in their biological activity. The molecule contains numerous chiral centers, and their specific configuration is critical for proper binding to the target glutamate-gated chloride ion channels in invertebrates. nih.gov
For example, the relative configuration of the C(1)–C(7) and C(17)–C(19) fragments is crucial. Total synthesis efforts have shown that only the macrocycle with the correct relative stereochemistry, corresponding to the natural products, leads to biologically active compounds. nih.gov The stereochemistry at the C-13 position has also been noted as a key factor influencing the potency of derivatives. The synthesis of milbemycin analogues often requires highly stereoselective reactions to ensure the desired spatial arrangement of substituents, as incorrect stereoisomers may be inactive or exhibit different pharmacological profiles. nih.gov
Computational Modeling for Predictive SAR and Ligand Design
In recent years, computational modeling has emerged as a valuable tool to accelerate the drug discovery process for milbemycin analogues. These in silico methods help rationalize experimental results and predict the biological activity of novel, unsynthesized compounds.
Approaches used in the field include:
Molecular Docking: This technique simulates the binding of a ligand (the milbemycin analogue) to the three-dimensional structure of its target receptor. It can help predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. These models can be used to predict the activity of new analogues before they are synthesized.
Computational Assisted SAR: This approach was used to rationalize the activity profile of certain oxime derivatives, providing an understanding of how they interact with the catalytic site of their target.
By building computational models, researchers can screen virtual libraries of milbemycin analogues, prioritize the most promising candidates for synthesis, and gain deeper insight into the structural requirements for optimal biological activity, thus guiding the rational design of new and improved therapeutic agents.
Molecular Mechanisms of Biological Action of Milbemycins, Including 13,29 Dihydroxymilbemycin A4
Downstream Cellular and Physiological Effects of GluCl Activation: Neurotransmission Disruption and Paralysis
The activation of GluCls by milbemycins triggers a cascade of events at the cellular and physiological level. The opening of the channel pore allows an influx of chloride ions (Cl⁻) into the invertebrate neuron or muscle cell, driven by the electrochemical gradient. nih.govvettimes.comeuropa.eu
This influx of negatively charged ions causes the cell's membrane potential to become more negative, a state known as hyperpolarization. nih.govtoku-e.comtoku-e.com In neurons, hyperpolarization makes it more difficult for the cell to reach the threshold required to fire an action potential, thereby inhibiting nerve signal transmission. vettimes.comtoku-e.com By targeting GluCls on pharyngeal and somatic muscle cells, milbemycins disrupt the neuromuscular signaling necessary for feeding and movement. cambridge.orgmsdvetmanual.com
The ultimate physiological consequence of this widespread disruption of inhibitory neurotransmission is a state of flaccid paralysis in the parasite. vettimes.comeuropa.euresearchgate.net The paralyzed nematode or arthropod is unable to maintain its position in the host, cannot feed, and eventually dies. cambridge.orgmsdvetmanual.com
Comparative Analysis of Mechanism of Action with Structurally Related Macrocyclic Lactones (e.g., Avermectins)
The macrocyclic lactones (MLs) are broadly divided into two families: the avermectins (e.g., ivermectin, abamectin) and the milbemycins (e.g., milbemycin oxime, moxidectin). nih.govfrontiersin.org Despite minor differences in their chemical substituents, both families share the same fundamental mechanism of action. nih.govnih.gov
Shared Structure and Target: Both avermectins and milbemycins possess a characteristic 16-member macrocyclic lactone ring structure that is essential for their biological activity. frontiersin.orgnih.gov This core structure is recognized by the same allosteric binding site on the invertebrate-specific GluCls. frontiersin.orgnih.gov
Identical Mode of Action: Both groups act as positive allosteric modulators of GluCls, causing an influx of chloride ions, hyperpolarization, and subsequent flaccid paralysis of the parasite. nih.govresearchgate.netresearchgate.net Initial suggestions that the two groups might have different modes of action have been refuted by extensive research. nih.gov
Cross-Resistance: Because they share a common target and mechanism, resistance developed by a parasite population to an avermectin (B7782182) often confers some level of resistance to a milbemycin, and vice versa. frontiersin.org However, this cross-resistance is not always complete. In some cases, milbemycins like moxidectin (B1677422) have been shown to be more potent than avermectins against certain ivermectin-resistant nematode strains, suggesting subtle differences in their interaction with the target or in how they are handled by parasite resistance mechanisms like efflux pumps. frontiersin.org
Advanced Analytical Methodologies for Characterization and Quantitation of 13,29 Dihydroxymilbemycin A4
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 13,29-Dihydroxymilbemycin A4.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like this compound. emerypharma.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to unambiguously determine the chemical structure. emerypharma.com
1D NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. researchgate.net
¹H NMR: This experiment reveals the chemical environment of each proton, its multiplicity (splitting pattern), and the number of protons in a given signal through integration. emerypharma.com Key parameters like chemical shift and coupling constants are vital for initial assignments. emerypharma.com
¹³C NMR and DEPT: While ¹³C NMR shows all carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments help differentiate between CH, CH₂, and CH₃ groups, simplifying the carbon spectrum.
2D NMR experiments are crucial for establishing the connectivity between atoms. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together molecular fragments. emerypharma.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons based on their attached protons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, providing critical information about the relative stereochemistry and conformation of the molecule. researchgate.net
The structural elucidation of this compound would involve a systematic analysis of these NMR spectra to assign every proton and carbon signal, confirming the positions of the two additional hydroxyl groups at C-13 and C-29.
Table 1: Representative NMR Data Interpretation for Structural Elucidation
| NMR Experiment | Information Provided | Application to this compound |
| ¹H NMR | Chemical shift, multiplicity, integration of protons. emerypharma.com | Identifies the chemical environment and number of protons. Signals for protons attached to C-13 and C-29 would be shifted downfield compared to the parent milbemycin A4 due to the hydroxyl groups. |
| ¹³C NMR | Chemical shift of carbon atoms. | Reveals the total number of carbons and their electronic environment. The carbons at C-13 and C-29 would show significant downfield shifts. |
| COSY | Shows proton-proton (¹H-¹H) correlations through bonds. nih.gov | Establishes connectivity between adjacent protons, helping to trace out the spin systems within the macrocyclic ring and side chain. |
| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. nih.gov | Assigns specific carbons by linking them to their directly attached, already-assigned protons. |
| HMBC | Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations. nih.gov | Connects different fragments of the molecule and confirms the placement of the hydroxyl groups by observing correlations from nearby protons. |
| NOESY | Shows through-space correlations between protons that are close to each other. researchgate.net | Helps to determine the stereochemistry and three-dimensional folding of the molecule. |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and elemental composition of a molecule with high accuracy, often to within 0.001 atomic mass units. researchgate.netinnovareacademics.in This level of precision is critical for confirming the molecular formula of this compound. innovareacademics.in Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. innovareacademics.in
The process involves ionizing the molecule, typically using soft ionization techniques like Electrospray Ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions in a high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument. researchgate.netinnovareacademics.in For this compound, HRMS would confirm the addition of two oxygen atoms and two hydrogen atoms compared to milbemycin A4.
Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms provide detailed structural information through fragmentation analysis. nih.govlongdom.org In an MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound is isolated and then fragmented. The resulting fragment ions are analyzed to create a fragmentation pattern. nih.gov The high mass accuracy of the fragment ions allows for the determination of their elemental formulas, providing strong evidence for the structure of different parts of the molecule and helping to pinpoint the locations of the hydroxyl groups. nih.govlongdom.org
Table 2: HRMS Data for this compound
| Parameter | Description | Expected Finding for this compound |
| Molecular Formula | The elemental composition of the molecule. | C₃₁H₄₄O₇ |
| Calculated Exact Mass | The theoretical monoisotopic mass based on the molecular formula. | 544.3036 |
| Observed m/z [M+H]⁺ | The experimentally measured mass-to-charge ratio of the protonated molecule. | A value extremely close to the calculated mass for [C₃₁H₄₅O₇]⁺ (545.3115), confirming the elemental composition. miamioh.edu |
| Mass Accuracy | The difference between the observed and calculated mass, typically expressed in parts-per-million (ppm). | A very low value (e.g., < 5 ppm) provides high confidence in the assigned molecular formula. |
| Fragmentation Pattern (MS/MS) | Characteristic fragment ions produced from the parent molecule. | Fragments corresponding to losses of water (H₂O), and cleavages within the macrocyclic lactone ring and the side chain would be observed, helping to confirm the structure. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. researchgate.net Different functional groups absorb infrared radiation at characteristic frequencies. chem21labs.com For this compound, the IR spectrum would be expected to show:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration from the multiple hydroxyl groups.
A strong absorption band around 1710-1740 cm⁻¹, corresponding to the C=O stretching vibration of the lactone (cyclic ester) group.
Absorptions in the 1000-1300 cm⁻¹ region, indicative of C-O stretching vibrations from the ether, alcohol, and ester functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The milbemycin structure contains a conjugated diene system within the macrocyclic ring, which is expected to produce a characteristic absorption maximum (λmax) in the UV region, typically around 245 nm. The presence of additional hydroxyl groups is not expected to significantly shift this primary chromophore but confirms the integrity of the core conjugated system.
Chromatographic Techniques for Isolation, Separation, and Purity Assessment
Chromatographic techniques are essential for separating this compound from complex mixtures, such as fermentation broths or reaction mixtures, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, quantification, and purity assessment of milbemycin-related compounds. dergipark.org.trtorontech.com The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). torontech.com
For this compound, a reversed-phase HPLC method is typically employed.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which is nonpolar. researchgate.net
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. researchgate.net The polarity of the mobile phase can be adjusted (gradient elution) to achieve optimal separation.
Detection:
UV-Vis Detection: Due to the conjugated diene system, this compound can be readily detected by a UV detector, typically set at its λmax (around 245 nm). torontech.com The area of the chromatographic peak is proportional to the concentration of the compound.
Purity Assessment: HPLC-UV can be used to assess the purity of a sample by separating the main compound from any impurities. torontech.com The purity is often calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Parameters for Analysis of Milbemycin Derivatives
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separates compounds based on hydrophobicity. Milbemycins are relatively nonpolar and retain well on this phase. |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol researchgate.net | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.8 - 1.5 mL/min dergipark.org.tr | Controls the speed of the separation and analysis time. |
| Column Temperature | 30 - 50 °C researchgate.net | Affects viscosity and can improve peak shape and resolution. |
| Detection Wavelength | ~245 nm (UV) | Specific wavelength for detecting the conjugated diene chromophore in milbemycins. |
| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This hyphenated technique is exceptionally well-suited for analyzing this compound in complex biological matrices and for metabolite profiling studies. biorxiv.orgfrontiersin.org
After the components are separated by the LC system, they are introduced into the mass spectrometer. nih.gov The MS provides molecular weight information for each eluting peak, which greatly aids in peak identification. For known compounds like this compound, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for highly selective and sensitive quantification, even at very low concentrations. nih.gov
LC-MS is particularly valuable for:
Metabolite Profiling: Identifying known and unknown metabolites of milbemycins in biological systems. biorxiv.orgfrontiersin.org The combination of retention time from the LC and mass data from the MS allows for the tentative identification of various transformation products.
Trace Analysis: Quantifying low levels of this compound in complex samples like environmental or biological extracts.
Confirmation of Identity: Providing orthogonal data (retention time and mass) to confirm the identity of a peak in a chromatogram.
Development of Quantitative Bioanalytical Assays for Production Monitoring and Bioconversion Studies
Quantitative bioanalytical assays are fundamental in tracking the formation of this compound during microbial bioconversion. These assays allow for the optimization of fermentation conditions and the selection of high-yielding microbial strains. The biotransformation of Milbemycin A4 can yield a variety of hydroxylated products, making selective and quantitative analytical methods paramount. For instance, Streptomyces cavourensis has been identified as capable of producing 13β,29-dihydroxymilbemycin A4 from Milbemycin A4. vdoc.pubebin.pub
Spectrophotometric and Chromatographic Quantification Methods
The primary methods for the quantification of milbemycins and their derivatives are based on chromatography, often coupled with spectrophotometric detection. dergipark.org.tr High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity. nih.govnih.gov
Spectrophotometric Detection: Milbemycins exhibit a characteristic UV absorption maximum at approximately 242-245 nm, which allows for their detection using a UV spectrophotometer following chromatographic separation. nih.govfrontiersin.org This property is exploited in HPLC-UV methods for the quantification of milbemycins in fermentation broths and other samples.
Chromatographic Methods: The chromatographic separation of milbemycins is typically achieved using reversed-phase HPLC. nih.gov The specific conditions can be tailored to resolve the parent compound from its various hydroxylated metabolites.
In studies of Milbemycin A4 bioconversion, analytical HPLC is the reference method for monitoring the process and quantifying the products. For the separation of hydroxylated derivatives, specific chromatographic conditions are employed. While a dedicated quantitative assay for this compound is not extensively detailed in the literature, the methods used for closely related compounds provide a strong basis for its analysis.
For example, the diastereoselective microbial hydroxylation of Milbemycin A4 to 13β-hydroxy milbemycin A4 has been monitored using HPLC. tandfonline.com The conditions for such analyses often involve a silica (B1680970) gel column with a mobile phase consisting of a hexane (B92381) and dimethoxyethane mixture. tandfonline.com For more polar hydroxylated derivatives, reversed-phase columns such as C18 are commonly used with mobile phases comprising acetonitrile, methanol, and water. nih.govnih.gov
Table 1: Exemplary HPLC Conditions for the Analysis of Milbemycin Derivatives
| Parameter | Method for Milbemycin Oxime nih.gov | Method for Milbemycin A3/A4 nih.gov | Method for 13β-hydroxy milbemycin A4 tandfonline.com |
|---|---|---|---|
| Column | Hypersil BDS C18 (4.6 mm × 250 mm, 5 µm) | Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm) | Kontron Li-Si 60 silica gel (25 cm x 0.5 cm) |
| Mobile Phase | 14% 0.5 mmol/L ammonium (B1175870) acetate (B1210297) buffer and 86% acetonitrile | Gradient of Solvent A (acetonitrile:water:methanol, 7:1:2, v/v/v) and Solvent B (methanol) | Hexane-dimethoxyethane (3:1) |
| Flow Rate | 1 mL/min | 1.0 mL/min | 1 mL/min |
| Detection | UV at 249 nm | UV at 242 nm | Not specified |
| Column Temp. | 25 °C | Not specified | Not specified |
For bioconversion studies, samples are typically extracted with an organic solvent like ethyl acetate, followed by analysis using Thin Layer Chromatography (TLC) for initial screening and HPLC for quantitative measurements. vdoc.pubebin.pub The spots on TLC plates can be visualized by spraying with a solution of concentrated sulfuric acid, vanillin, and ethanol, followed by heating. tandfonline.com
More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, which is particularly useful for identifying and quantifying low-level metabolites in complex mixtures. dergipark.org.trmdpi.com These methods can provide structural information and are capable of detecting compounds in the nanogram per milliliter range. researchgate.net
Integration of Analytical Platforms for High-Throughput Screening of Derivatives
The discovery of novel milbemycin derivatives often involves screening large numbers of microbial cultures or reaction conditions. Traditional chromatographic methods like HPLC, while accurate, are not well-suited for high-throughput screening (HTS) due to their relatively low sample throughput. mdpi.com
For the rapid screening of a large number of samples, alternative approaches are necessary. HTS methods are often based on the use of specific antibodies in formats like the enzyme-linked immunosorbent assay (ELISA). mdpi.com Such immunoassays can be highly sensitive and specific, allowing for the rapid quantification of the target analyte in numerous samples simultaneously. The development of specific antibodies against milbemycin derivatives is a key step in creating these HTS platforms. mdpi.com
Another approach for HTS is the use of bioassays. For instance, the biological activity of milbemycins against organisms like Caenorhabditis elegans has been used as a screening method to identify milbemycin-producing Streptomyces strains. mdpi.com However, these in vivo analytical procedures can be challenging to adapt for high-throughput formats. mdpi.com
The integration of automated sample preparation systems with fast analytical techniques is crucial for efficient HTS. This can involve robotic liquid handling stations for sample extraction and plate preparation, followed by rapid analysis using techniques like fast LC or direct-injection mass spectrometry. While specific HTS platforms for this compound are not described, the principles of developing such systems for other natural products can be applied. This would involve the generation of a specific antibody or the development of a sensitive and rapid LC-MS/MS method that can be automated.
Future Perspectives and Emerging Research Directions in 13,29 Dihydroxymilbemycin A4 Research
Advanced Genomic and Metabolic Engineering for Sustainable and Diversified Milbemycin Production
The industrial production of milbemycins, primarily from various Streptomyces species, has historically been optimized through classical strain mutation and fermentation process improvements. researchgate.netresearchgate.net However, the future of milbemycin production lies in the precision and efficiency offered by advanced genomic and metabolic engineering techniques. These approaches aim to overcome the limitations of traditional methods, such as low yields and the production of unwanted by-products, by rationally redesigning the microbial host for overproduction and diversification of these valuable compounds. nih.govresearchgate.net
CRISPR-Cas Systems and other Genome Editing Technologies for Precision Engineering
The advent of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated proteins) systems has revolutionized the genetic manipulation of Streptomyces, the primary producers of milbemycins. frontiersin.org These powerful genome editing tools offer unprecedented precision for targeted genetic modifications, enabling researchers to efficiently enhance milbemycin production. nih.gov
Key applications of CRISPR-Cas technologies in this context include:
Activation of Silent Biosynthetic Gene Clusters (BGCs): A significant portion of microbial BGCs are not expressed under standard laboratory conditions. frontiersin.orgresearchgate.net CRISPR-based technologies can be used to activate these "silent" clusters, potentially leading to the discovery of novel milbemycin analogues.
Targeted Gene Deletion and Insertion: Researchers can precisely delete genes involved in competing metabolic pathways or insert strong, constitutive promoters to upregulate the expression of genes within the milbemycin biosynthetic pathway. nih.govnih.gov
BGC Refactoring: The entire milbemycin BGC can be redesigned and refactored for improved expression and efficiency. nih.gov Modified systems like CRISPR-Cas9-BD, which shows decreased off-target binding and cytotoxicity, are particularly useful for multiplexed gene expression modulation in high GC-content organisms like Streptomyces. nih.gov
Development of Novel CRISPR Tools: Beyond the commonly used Type II CRISPR-Cas9, other systems are being adapted for Streptomyces. For instance, the compact Type I-C CRISPR-Cas3 system has been shown to facilitate highly efficient, large-scale genomic deletions and substitutions, outperforming Cas9 in some applications. biorxiv.org
**Table 1: Applications of CRISPR-Based Genome Editing in *Streptomyces***
| Technology | Application in Streptomyces | Potential Impact on Milbemycin Production |
|---|---|---|
| CRISPR-Cas9 | Gene knockout, knock-in, and point mutations. frontiersin.org | Deletion of competing pathways; upregulation of biosynthetic genes. |
| CRISPRi/CRISPRa | Transcriptional repression (interference) or activation of target genes. nih.gov | Fine-tuning of metabolic pathways to direct precursors towards milbemycin synthesis. |
| CRISPR-Cas3 | Large-scale, targeted or random-sized genomic deletions. biorxiv.org | Efficient removal of large, non-essential genomic regions to improve metabolic efficiency. |
| Modified Cas9 (e.g., Cas9-BD) | Multiplexed genome editing with reduced cytotoxicity. nih.gov | Simultaneous engineering of multiple targets for rapid strain improvement. |
These precision engineering tools are critical for developing robust and high-yielding microbial cell factories for the sustainable production of milbemycins. nih.gov
Synthetic Biology Approaches for De Novo Pathway Construction and Optimization
Synthetic biology combines principles of engineering with biology to design and construct new biological parts, devices, and systems. oup.com In the context of milbemycin production, synthetic biology offers a powerful framework for optimizing existing biosynthetic pathways and even building them from scratch in heterologous hosts. nih.govresearchgate.net
A key strategy involves the heterologous expression of the milbemycin BGC in a more tractable host organism that has been optimized for the production of secondary metabolites. frontiersin.orgsemanticscholar.org This approach allows researchers to bypass the complex regulatory networks of the native producer and place the pathway under the control of well-characterized genetic elements. semanticscholar.org For example, the milbemycin BGC from Streptomyces bingchenggensis could be transferred to an engineered Streptomyces avermitilis strain, a high-yield producer of the related compound avermectin (B7782182), to leverage its efficient metabolic chassis. hep.com.cn
Further optimization can be achieved by:
Pathway Modularization: The biosynthetic pathway can be broken down into functional modules, each of which can be individually optimized. oup.com
Precursor Supply Enhancement: Metabolic engineering can be used to increase the intracellular pool of precursors like malonyl-CoA and methylmalonyl-CoA, which are the building blocks for the milbemycin backbone. researchgate.net
Combinatorial Biosynthesis: By swapping modules and domains from different polyketide synthase (PKS) gene clusters, it is possible to create hybrid pathways that produce novel milbemycin derivatives. nih.govoup.com This strategy has been successfully used to generate new natural compounds. oup.com
Systematic metabolic engineering and synthetic biology approaches are expected to significantly enhance the overproduction of milbemycins and facilitate the generation of novel, structurally diverse analogues. nih.govresearchgate.net
Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Uses
While milbemycins are well-established as potent antiparasitic agents in veterinary and agricultural sectors, recent research has unveiled their potential to address critical challenges in human medicine, particularly in combating drug-resistant infections and cancer. nih.govnih.govnih.govresearchgate.net
The primary mode of action for milbemycins' anthelmintic activity is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. nih.govresearchgate.netnih.gov However, emerging evidence suggests that milbemycins can interact with other biological targets, opening up new therapeutic possibilities.
Antifungal Activity: A groundbreaking area of research is the use of milbemycins to combat antifungal drug resistance. Certain milbemycin derivatives, particularly oxims, have been shown to inhibit ATP-binding cassette (ABC) transporters in pathogenic fungi like Candida albicans and Candida parapsilosis. nih.govnih.gov These transporters are often responsible for pumping antifungal drugs (like fluconazole) out of the fungal cell, leading to resistance. By inhibiting these efflux pumps, milbemycins can restore the efficacy of conventional antifungal agents. nih.govnih.gov Furthermore, some milbemycin oximes exhibit intrinsic fungicidal activity, potentially by inducing the formation of reactive oxygen species. nih.gov
Anticancer Potential: Milbemycins have also shown promise in oncology. They can act as inhibitors of P-glycoprotein (P-gp), an efflux pump that is overexpressed in many multidrug-resistant (MDR) cancer cells. google.comresearchgate.net By blocking P-gp, milbemycins can prevent the removal of chemotherapeutic drugs from cancer cells, thereby re-sensitizing them to treatment. google.comresearchgate.net Additionally, some novel milbemycin metabolites have demonstrated moderate cytotoxic activity against human tumor cell lines, suggesting they may have direct anticancer effects. researchgate.net
Table 2: Emerging Therapeutic Applications and Targets for Milbemycin Analogues
| Therapeutic Area | Novel Biological Target | Mechanism of Action | Potential Impact |
|---|---|---|---|
| Infectious Disease | Fungal ABC Transporters (e.g., CgCDR1) nih.gov | Inhibition of drug efflux pumps. nih.govgoogle.com | Reversal of azole resistance in pathogenic fungi like Candida species. nih.govnih.gov |
| Oncology | P-glycoprotein (P-gp) in cancer cells google.comresearchgate.net | Reversal of multidrug resistance (MDR) by blocking chemotherapy efflux. google.com | Enhancement of the efficacy of conventional anticancer drugs in resistant tumors. researchgate.net |
| Oncology | Undetermined | Direct cytotoxicity against tumor cells (e.g., HepG2, HCT116). researchgate.net | Development as novel chemotherapeutic agents. |
The exploration of these novel activities represents a significant shift in milbemycin research, with the potential to repurpose these compounds for high-value therapeutic applications in human health.
Computational Chemistry and Artificial Intelligence for De Novo Design and Optimization of Milbemycin Analogues
The design and synthesis of novel milbemycin analogues with improved activity and novel therapeutic applications can be a time-consuming and resource-intensive process. nih.gov Computational chemistry and artificial intelligence (AI) are emerging as transformative tools to accelerate this process by enabling the de novo design and optimization of milbemycin analogues in silico before their physical synthesis. nih.govelifesciences.orguic.edu
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are powerful computational methods that allow researchers to study the physical movement of atoms and molecules over time. By simulating the interaction between a milbemycin analogue and its biological target at an atomic level, MD can provide deep insights into the binding mechanism. nih.gov
For instance, MD simulations can be used to model the binding of milbemycin analogues to their primary target, the glutamate-gated chloride channels (GluCls). nih.govresearchgate.netmdpi.com These simulations can reveal:
The specific amino acid residues in the channel that are crucial for binding.
The conformational changes that occur in both the compound and the target protein upon binding.
The stability of the compound-target complex.
This information is invaluable for rationally designing new analogues with enhanced binding affinity and specificity. It can help explain why certain modifications to the milbemycin structure increase efficacy while others decrease it, guiding future synthetic efforts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized milbemycin analogues based solely on their chemical structure.
The QSAR-driven design process typically involves:
Data Collection: A dataset of milbemycin analogues with experimentally determined biological activities is compiled. nih.govresearchgate.net
Descriptor Calculation: Numerical descriptors representing the physicochemical properties and structural features of each molecule are calculated.
Model Building: Statistical or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.
Virtual Screening: The validated model is used to predict the activity of a large virtual library of hypothetical milbemycin analogues, identifying the most promising candidates for synthesis and testing. nih.gov
Advanced Omics Technologies for Comprehensive Systems-Level Understanding
The era of systems biology, propelled by high-throughput "omics" technologies, offers an unprecedented opportunity to unravel the complex regulatory networks governing the biosynthesis of secondary metabolites in Streptomyces. nih.govdtu.dk An integrative approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view from the genetic blueprint to the final chemical product, accelerating the discovery and rational engineering of milbemycin production. dtu.dkomu.edu.tr
The integration of multiple omics disciplines provides a powerful workflow for understanding and engineering the biosynthesis of 13,29-Dihydroxymilbemycin A4 and related milbemycins. omu.edu.trnih.govrsc.org Each layer of omics data contributes a unique piece of the puzzle, from identifying the core genetic machinery to observing the dynamic cellular responses and final metabolic output.
Genomics serves as the foundation by identifying the biosynthetic gene clusters (BGCs) responsible for producing milbemycins. nih.govomu.edu.tr The sequencing of the S. bingchenggensis genome, for instance, has identified the specific gene cluster (sbi_00726–sbi_00790) that encodes the enzymatic machinery for milbemycin assembly. nih.gov This genomic roadmap is the starting point for targeted genetic engineering and for understanding the metabolic potential of the organism. dtu.dk
Transcriptomics reveals the expression levels of these genes under various conditions, offering insights into the regulatory networks that control BGC activation. omu.edu.tr Time-course transcriptome analysis in S. bingchenggensis led to the discovery of a novel four-component regulatory system, SbrH1-R. nih.gov Studies showed that deleting this system increased milbemycin A3/A4 production, indicating its role as a negative regulator. nih.gov This approach helps identify key transcription factors and regulatory elements that can be manipulated to enhance the yield of desired compounds. nih.govresearchgate.net
Proteomics complements transcriptomics by quantifying the actual protein levels, providing a more direct measure of the cell's enzymatic and regulatory machinery at a specific time point. omu.edu.tr This technique can confirm that transcribed genes are translated into functional proteins and can help identify post-translational modifications that may affect enzyme activity and, consequently, milbemycin biosynthesis.
Metabolomics provides a snapshot of the small-molecule metabolites within the cell, including the precursors, intermediates, and final products of biosynthetic pathways. dtu.dkmdpi.com By analyzing the intracellular concentrations of acyl-coenzyme A precursors, researchers can identify which building blocks are rate-limiting for milbemycin production. mdpi.com For example, metabolomic data has shown that enhancing the supply of precursors like acetyl-CoA and propionyl-CoA can significantly boost milbemycin titers and optimize the ratio of different analogues, such as milbemycin A4 to A3. researchgate.netmdpi.com
| Omics Technology | Primary Function | Application in Milbemycin Biosynthesis |
|---|---|---|
| Genomics | Analyzes the complete genetic material (DNA) of an organism. | Identifies the milbemycin biosynthetic gene cluster (BGC) and other relevant genes. nih.govdtu.dk |
| Transcriptomics | Measures the expression levels of all genes (RNA transcripts). | Reveals regulatory networks, such as the SbrH1-R system, that control BGC expression and precursor supply. nih.gov |
| Proteomics | Quantifies the entire set of proteins in a cell or tissue. | Confirms the presence and abundance of biosynthetic enzymes and regulatory proteins. omu.edu.tr |
| Metabolomics | Measures the levels of small-molecule metabolites. | Identifies precursor supply bottlenecks and quantifies the production of milbemycin analogues and byproducts. mdpi.com |
The discovery of novel milbemycin derivatives with improved properties relies on the ability to screen large libraries of compounds or engineered microbial strains efficiently. High-throughput screening (HTS) platforms have revolutionized this process, allowing for the rapid evaluation of thousands to millions of samples. mdpi.com These platforms are essential for identifying strains with enhanced production of this compound or those capable of producing entirely new, bioactive derivatives. nih.gov
The core of HTS involves miniaturized assays that can be automated to test vast numbers of samples against specific biological targets. Common HTS methodologies applicable to milbemycin research include:
Cell-based assays: These assays use engineered reporter cells that produce a signal (e.g., fluorescence or luminescence) in response to the desired biological activity of a compound. This is particularly useful for screening for specific antiparasitic or insecticidal effects.
Biochemical assays: These in vitro assays measure the effect of a compound on a specific molecular target, such as an enzyme or receptor. mdpi.com For milbemycins, this could involve testing their ability to modulate glutamate-gated chloride channels, their primary mode of action. wikipedia.org
Mass Spectrometry (MS)-based screening: Advanced MS techniques allow for the direct and rapid detection of specific molecules from a large number of samples without the need for a biological assay, enabling the identification of strains producing novel derivatives or higher titers of known compounds.
The integration of HTS with genetic engineering and synthetic biology enables a powerful "Design-Build-Test-Learn" cycle. nih.gov Large libraries of mutant Streptomyces strains can be generated and then rapidly screened to identify "hits" with improved production profiles or novel biotransformation products, significantly accelerating the development of next-generation milbemycin-based products.
| Platform Type | Principle | Advantage for Milbemycin Research |
|---|---|---|
| Cell-Based Assays | Measures a compound's effect on living cells (e.g., target parasites or reporter cells). mdpi.com | Directly screens for desired bioactivity (e.g., anthelmintic or insecticidal effects). |
| Biochemical Assays | Tests compound activity against an isolated molecular target (e.g., an enzyme or receptor) in vitro. mdpi.com | Provides information on the specific mechanism of action. |
| Mass Spectrometry (MS)-Based Screening | Directly detects and quantifies molecules of interest based on their mass-to-charge ratio. | Enables rapid identification of novel chemical structures and quantification of production titers without a bioassay. |
Environmental and Ecological Research on Milbemycin Biotransformation and Fate
As with any widely used bioactive compound, understanding the environmental fate of milbemycins is crucial for ensuring their sustainable use. researchgate.netiss.it Research in this area focuses on how these compounds persist, move, and transform in various environmental compartments like soil and water. oregonstate.edumst.dk The macrocyclic lactone structure, shared by milbemycins and avermectins, is known to be highly fat-soluble, which influences its environmental behavior. nih.gov
Key processes governing the environmental fate of milbemycins include:
Sorption: Milbemycins, due to their lipophilic nature, are expected to bind strongly to soil organic matter. This sorption reduces their mobility and leaching potential into groundwater but can increase their persistence in the topsoil, making them available for longer periods to soil-dwelling organisms. oregonstate.edubcpc.org
Degradation: The breakdown of milbemycins in the environment occurs through two primary mechanisms:
Photodegradation: Exposure to sunlight can break down pesticide molecules on foliage or the soil surface. oregonstate.edu
Microbial Degradation: Soil microorganisms play a significant role in the biotransformation and breakdown of xenobiotics. oregonstate.edunih.gov The rate of microbial degradation is influenced by soil conditions such as temperature, moisture, and microbial activity. oregonstate.edubcpc.org Studies on related compounds show that microbial activity is a key factor in their degradation. nih.gov
Biotransformation: Microbes may not fully mineralize the milbemycin molecule but instead transform it into various metabolites. Identifying these biotransformation products is critical, as they may retain biological activity or have different toxicity and mobility profiles compared to the parent compound.
The widespread use of related macrocyclic lactones like ivermectin has prompted significant research into their ecological impacts, particularly on non-target organisms such as dung insects, which are vital for nutrient cycling. iss.itnih.gov Similar considerations are essential for milbemycins to ensure that their application in agriculture and veterinary medicine does not lead to unintended, large-scale ecological consequences. nih.gov Future research must focus on generating specific data for compounds like this compound to perform accurate environmental risk assessments. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 13,29-Dihydroxymilbemycin A4?
- Methodological Answer : Synthesis typically involves microbial fermentation (e.g., Streptomyces strains) followed by hydroxylation modifications. Characterization requires tandem techniques:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm hydroxyl group positions and stereochemistry .
- HPLC-MS for purity assessment and molecular weight validation .
- X-ray crystallography (if crystalline) to resolve structural ambiguities .
- Experimental protocols must detail fermentation conditions, extraction solvents, and chromatographic parameters to ensure reproducibility .
Q. How is the anthelmintic activity of this compound evaluated in preclinical models?
- Methodological Answer :
- In vitro assays : Larval motility inhibition (e.g., Haemonchus contortus L3 larvae) with EC₅₀ calculations using dose-response curves .
- In vivo rodent models : Infection with nematodes (e.g., Nippostrongylus brasiliensis), followed by compound administration and fecal egg count reduction (FECR) analysis .
- Ensure negative controls (e.g., ivermectin-resistant strains) and statistical validation (e.g., ANOVA with post-hoc tests) to distinguish compound-specific effects .
Q. What analytical techniques are used to assess the stability of this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS for quantifying degradation products in plasma/tissue homogenates under varying pH and temperature conditions .
- Pharmacokinetic studies in rodents: Measure half-life (t½) and bioavailability via serial blood sampling and non-compartmental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Variable isolation : Compare fermentation sources (e.g., Streptomyces subspecies) and purification methods (e.g., column chromatography vs. recrystallization) .
- Statistical meta-analysis : Pool data from independent studies using random-effects models to identify outliers or confounding factors (e.g., solvent polarity in assays) .
- Cross-lab validation : Replicate experiments under standardized protocols (e.g., OECD guidelines) to isolate methodological discrepancies .
Q. What strategies optimize the structural stability of this compound in aqueous formulations?
- Methodological Answer :
- Excipient screening : Test cyclodextrins or liposomal encapsulation to enhance solubility while monitoring hydroxyl group reactivity via FTIR .
- Accelerated stability studies : Store formulations at 40°C/75% RH for 6 months, with periodic LC-MS checks for degradation (e.g., oxidation at C13/C29) .
Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound against parasitic vs. host targets?
- Methodological Answer :
- Molecular docking : Map hydroxyl and lactone groups to nematode glutamate-gated chloride channels (GluCls) using homology models (e.g., Caenorhabditis elegans GluClα) .
- Comparative mutagenesis : Engineer C. elegans strains with humanized GluCl residues to assess off-target effects .
Q. What experimental designs mitigate bias in dose-response studies for this compound?
- Methodological Answer :
- Blinded protocols : Randomize compound administration and use third-party data analysts to prevent confirmation bias .
- Power analysis : Predefine sample sizes (e.g., n ≥ 8 per group) to ensure statistical robustness for EC₅₀/LC₅₀ calculations .
Data Presentation & Interpretation Guidelines
- Tables/Figures : Use heatmaps for dose-response trends and PCA for stability study clustering. Avoid overcrowding figures with redundant structures .
- Discussion : Contrast results with prior milbemycin analogs (e.g., milbemycin oximes) and explicitly state novel mechanisms (e.g., hydroxylation-enhanced binding kinetics) .
- Uncertainty reporting : Include 95% confidence intervals for bioactivity metrics and detail instrument error margins (e.g., ±0.5% for HPLC peak integration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
